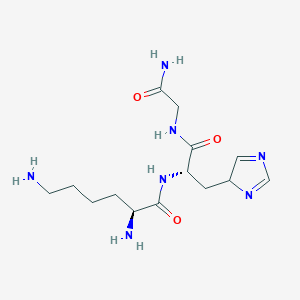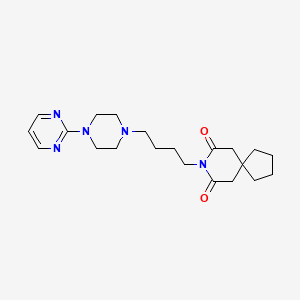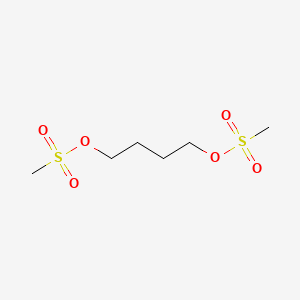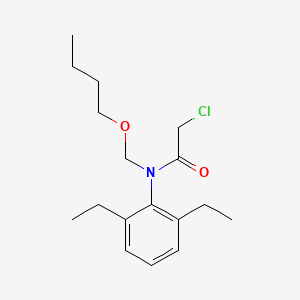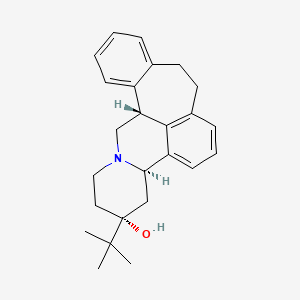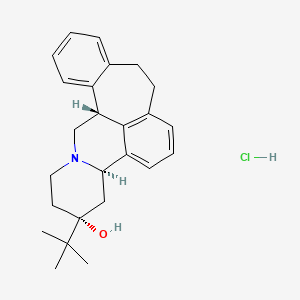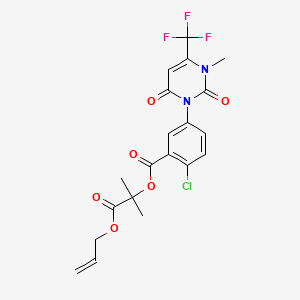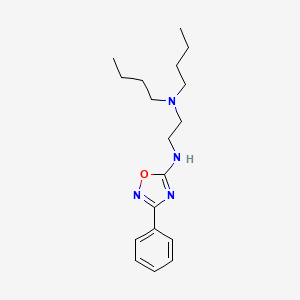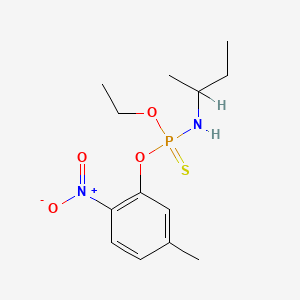
2,4-Pyrimidinediamine, 5-(2,6-dichlorophenyl)-6-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BW-227C89 is a bio-active chemical.
Wissenschaftliche Forschungsanwendungen
Structural and Molecular Analysis
- Antimalarial Properties : The compound's properties, particularly its antimalarial efficacy, have been explored through structural, bonding, and spectral analysis. Such studies are crucial for understanding how the drug interacts with the target enzyme in malaria treatment (Sherlin et al., 2018).
Synthesis and Applications in Medicine
- Antimalarial Agent Synthesis : Investigations into the synthesis of pyrimidinediamine derivatives have been conducted to evaluate their potential as antimalarial agents, though with mixed results regarding efficacy (Hung & Werbel, 1984).
- Antiviral Activity : Certain derivatives have shown marked inhibitory activity against retroviruses, including human immunodeficiency virus, highlighting their potential in antiviral therapies (Hocková et al., 2003).
- Antitumor Activity : Synthesized derivatives have demonstrated potent inhibitory effects on mammalian dihydrofolate reductase, indicating potential applications in cancer therapy (Grivsky et al., 1980).
Molecular and Crystal Structure Studies
- Molecular and Crystal Structures : Detailed analysis of the molecular and crystal structures of pyrimidinediamine derivatives provides insights into their pharmacological properties and potential medical applications (Palmer et al., 2009).
Chemical Properties and Synthesis Techniques
- Chemical Synthesis Research : Studies focus on synthesizing and characterizing pyrimidinediamine derivatives for potential use in medical applications (Liu Guo-ji, 2009).
Biological Effects and Interactions
- Effects on Cellular Processes : The impact of derivatives on cellular processes like DNA and nucleic acid metabolism has been explored, providing insights into their biological interactions and potential side effects (Stearns et al., 1962).
Novel Compound Synthesis and Evaluation
- Synthesis of Novel Derivatives : Research includes synthesizing new derivatives and evaluating their biological activities, such as antibacterial properties (Fan et al., 2020).
Antibacterial and Antiviral Applications
- Antibacterial and Antiviral Potential : The synthesis and characterization of derivatives have been linked to potential antibacterial and antiviral applications (Idemudia & Ajibade, 2010).
Eigenschaften
CAS-Nummer |
130801-57-9 |
|---|---|
Produktname |
2,4-Pyrimidinediamine, 5-(2,6-dichlorophenyl)-6-methyl- |
Molekularformel |
C11H10Cl2N4 |
Molekulargewicht |
269.13 g/mol |
IUPAC-Name |
5-(2,6-dichlorophenyl)-6-methylpyrimidine-2,4-diamine |
InChI |
InChI=1S/C11H10Cl2N4/c1-5-8(10(14)17-11(15)16-5)9-6(12)3-2-4-7(9)13/h2-4H,1H3,(H4,14,15,16,17) |
InChI-Schlüssel |
UHMRFXPWJFEXTR-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NC(=N1)N)N)C2=C(C=CC=C2Cl)Cl |
Kanonische SMILES |
CC1=C(C(=NC(=N1)N)N)C2=C(C=CC=C2Cl)Cl |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO, not in water |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
BW-227C89; BW 227C89; BW227C89; GW-273227; UNII-8184A0A55F. |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



